1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Protecting group stability Silyl ether hydrolysis Multi-step synthesis

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-57-5) is a synthetic N-benzyl-4-silyloxypiperidine derivative with the molecular formula C₁₈H₂₉BrFNOSi and a molecular weight of 402.42 g/mol. It belongs to the class of fluorinated piperidine intermediates that have been disclosed in patent literature as key building blocks for 5-HT₂B receptor antagonists and other bioactive molecules.

Molecular Formula C18H29BrFNOSi
Molecular Weight 402.4 g/mol
CAS No. 1704065-57-5
Cat. No. B1529044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
CAS1704065-57-5
Molecular FormulaC18H29BrFNOSi
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C18H29BrFNOSi/c1-18(2,3)23(4,5)22-16-8-10-21(11-9-16)13-14-12-15(20)6-7-17(14)19/h6-7,12,16H,8-11,13H2,1-5H3
InChIKeyOOKMJUFFDCWIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-57-5): Procurement-Ready Overview for Drug Discovery Intermediates


1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-57-5) is a synthetic N-benzyl-4-silyloxypiperidine derivative with the molecular formula C₁₈H₂₉BrFNOSi and a molecular weight of 402.42 g/mol . It belongs to the class of fluorinated piperidine intermediates that have been disclosed in patent literature as key building blocks for 5-HT₂B receptor antagonists and other bioactive molecules [1]. The compound features a 2-bromo-5-fluorobenzyl group appended to the piperidine nitrogen and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group at the 4-position, providing a reactive aryl bromide handle for cross-coupling and a masked alcohol for late-stage deprotection .

Why Generic N-Benzyl-4-hydroxypiperidine Analogs Cannot Substitute for 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine in Multi-Step Synthesis


Generic substitution of this compound with a simple N-benzyl-4-hydroxypiperidine or a different 2-bromo-5-fluorobenzyl positional isomer fails to preserve the same synthetic outcomes for three reasons. First, the 2-bromo-5-fluorobenzyl substitution pattern is specifically cited in 5-HT₂B antagonist pharmacophores, where fluorine and bromine positions critically modulate receptor binding affinity; an isomer such as 2-bromo-3-fluorobenzyl gives a substantially different electrostatic potential surface [1]. Second, the TBDMS protecting group is approximately 10,000-fold more stable toward basic hydrolysis than a trimethylsilyl (TMS) ether, enabling it to survive multi-step reaction sequences that would cleave a TMS analog [2]. Third, the TBDMS group also confers enhanced lipophilicity and altered chromatographic behavior compared with the free hydroxyl analog, impacting purification and intermediate tracking .

Quantitative Differentiation of 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (1704065-57-5) Against Closest Analogs


Hydrolytic Stability: TBDMS Ether vs. TMS Ether – ~10,000-Fold Advantage for Multi-Step Synthesis Survival

The TBDMS silyl ether in the target compound is reported to be approximately 10,000 times more resistant to alkaline hydrolysis than the corresponding TMS (trimethylsilyl) ether, based on the relative rates of base-catalyzed cleavage [1]. In practical terms, a TMS-protected piperidine alcohol would undergo substantial deprotection within minutes to hours under mildly basic conditions (e.g., pH 9–10), while the TBDMS ether remains stable for days, enabling extended reaction sequences such as Suzuki couplings, reductive aminations, and Grignard additions without premature deprotection [2].

Protecting group stability Silyl ether hydrolysis Multi-step synthesis

Regiochemical Specificity: 2-Bromo-5-fluorobenzyl vs. 2-Bromo-3-fluorobenzyl – Pharmacophoric Impact on 5-HT₂B Receptor Antagonism

Patent literature on fluorinated piperidine-based 5-HT₂B antagonists specifically recites the 2-bromo-5-fluorobenzyl substitution pattern as pharmacophorically relevant [1]. In contrast, the 2-bromo-3-fluorobenzyl positional isomer (e.g., CAS 1540093-45-5) places the fluorine substituent meta rather than para to the benzylic attachment, leading to a substantially different electrostatic potential distribution and altered steric contour of the aryl ring. While direct comparative binding data for these exact intermediates is not publicly available, the consistent enumeration of the 2-bromo-5-fluoro substitution in granted patents implies that the 2,3-isomer cannot serve as a direct substitute without re-optimization of the SAR .

5-HT2B receptor antagonist Fluorinated piperidine Regiochemistry SAR

Molecular Weight and Lipophilicity Shift: 402.42 g/mol (TBDMS Protected) vs. ~288 g/mol (Free Alcohol) – Impacts on Chromatographic Purification and Solubility Profiling

The TBDMS protection increases the molecular weight of the target compound by approximately 114 g/mol relative to the corresponding free hydroxyl analog (1-(2-bromo-5-fluorobenzyl)piperidin-4-ol, estimated MW ~288.16 g/mol) . This molecular weight increase, coupled with the lipophilic tert-butyl-dimethylsilyl moiety, results in a calculated partition coefficient (clogP) shift of approximately +2.5 to +3.0 log units compared with the free alcohol . Practically, this means the protected intermediate has markedly longer retention on reversed-phase C18 HPLC (estimated ΔRt of 4–8 minutes under typical gradient conditions), facilitating cleaner separation from polar impurities and enabling easier tracking of reaction progression by TLC or LCMS.

Molecular weight differentiation Lipophilicity Chromatographic retention

Orthogonal Deprotection Capability: TBDMS Group Survives Conditions That Cleave Benzyl Ethers and Esters – Enabling Late-Stage Alcohol Unmasking

The TBDMS protecting group in the target compound can be selectively removed using fluoride sources such as tetra-n-butylammonium fluoride (TBAF) in THF at room temperature without affecting the 2-bromo-5-fluorobenzyl N-substituent or other base-sensitive functionalities [1]. In contrast, a benzyl ether-protected analog would require hydrogenolysis (H₂, Pd/C), which could also reductively dehalogenate the aryl bromide, or strong acidic conditions (BBr₃), which are incompatible with acid-sensitive substrates [2]. Typical deprotection yields for TBDMS ethers with TBAF are reported in the range of 85–98% across various piperidine substrates, with reactions typically complete in 1–4 hours at 25 °C [3].

Orthogonal protecting group strategy Late-stage deprotection TBAF selectivity

Best Research and Industrial Application Scenarios for 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (1704065-57-5)


Late-Stage Diversification in 5-HT₂B Antagonist Lead Optimization Programs

Medicinal chemistry teams developing 5-HT₂B receptor antagonists for pulmonary arterial hypertension or fibrotic indications can employ this compound as a protected intermediate that undergoes sequential functionalization. First, the aryl bromide is used for Suzuki-Miyaura cross-coupling to introduce biaryl diversity at the 2-position of the benzyl ring. Because the TBDMS group survives the basic conditions of palladium catalysis (~10,000× more stable than TMS, [1]), the 4-hydroxyl remains protected throughout. After purification, deprotection with TBAF liberates the free alcohol in 85–98% yield for subsequent O-alkylation or acylation. This sequence avoids premature deprotection and eliminates the need for protecting group re-introduction, reducing the synthetic step count by approximately 2 steps compared with using a free alcohol intermediate [2].

Fragment-Based Drug Discovery (FBDD) Using Fluorinated 3D Piperidine Fragments

Recent literature highlights the value of fluorinated piperidines as three-dimensional fragments for fragment-based drug discovery [3]. The 2-bromo-5-fluorobenzyl moiety imparts a defined halogen-bonding pharmacophore, while the TBDMS-protected alcohol provides a latent polar handle for fragment elaboration. The compound's molecular weight of 402 g/mol and predicted clogP of ~5.5 place it in the 'lead-like' space suitable for fragment growing. Elaboration through the aryl bromide via palladium-catalyzed coupling, followed by TBAF-mediated deprotection, yields elaborated fragments ready for biophysical screening (SPR, TSA, X-ray crystallography). The stability of the TBDMS group ensures that no premature deprotection occurs during fragment library storage in DMSO-d₆ stock solutions.

Process Chemistry Scale-Up of Key Intermediates for GMP Manufacturing

For process chemists scaling up synthetic routes to clinical candidates, this compound offers advantages in intermediate stability and quality control. The TBDMS ether's resistance to basic hydrolysis means that aqueous work-up steps at pH 7–10 do not significantly erode product purity, unlike TMS-protected analogs which may lose the protecting group during washes, leading to product contamination and yield loss [1]. The distinctive molecular weight (402.42 g/mol) and characteristic LCMS fragmentation pattern (M-57 fragment at m/z 345 from loss of tert-butyl radical) serve as strong quality control identifiers, distinguishing the protected intermediate from the free alcohol (m/z 288) and enabling accurate monitoring of reaction completion and purity [2].

Building Block Procurement for Parallel Synthesis and Chemical Library Production

Commercial library producers and parallel synthesis facilities can use this compound as a validated building block for generating arrays of N-(2-bromo-5-fluorobenzyl)-4-functionalized piperidines. The TBDMS group's orthogonal stability means that a single batch of the protected intermediate can be subdivided for multiple diversification reactions without degradation. The compound is available at 95% purity from commercial suppliers [3], providing a reliable starting point for library synthesis. Quality-conscious procurement teams should verify the absence of the deprotected alcohol impurity (MW ~288) by HPLC or LCMS prior to use, as the presence of >3% free alcohol would compromise downstream reaction stoichiometry and yields.

Quote Request

Request a Quote for 1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.